PDZ1i Binding Affinity (KD) and Domain Selectivity Profile vs. SYNTi and IVMT-Rx-3
PDZ1i binds to the PDZ1 domain of MDA-9/Syntenin with a KD of 60–70 µM, whereas the structurally distinct inhibitor SYNTi exhibits a significantly lower KD of 0.400 µM, indicating a much higher binding affinity [1]. Unlike SYNTi, PDZ1i has been rigorously characterized for PDZ2 domain selectivity and shows no detectable binding to PDZ2, a property not established for SYNTi in the same study . In contrast, the dual-domain inhibitor IVMT-Rx-3 (PDZ1i/2i) binds both PDZ1 and PDZ2 with a KD of 63 µM, sacrificing domain selectivity for broader target engagement [2].
| Evidence Dimension | Binding affinity to MDA-9/Syntenin PDZ1 domain (KD, µM) |
|---|---|
| Target Compound Data | 60–70 µM |
| Comparator Or Baseline | SYNTi: 0.400 µM; IVMT-Rx-3: 63 µM |
| Quantified Difference | PDZ1i affinity is ~150–175× weaker than SYNTi; comparable to IVMT-Rx-3 but domain-restricted |
| Conditions | In vitro binding assays; specific methodology not detailed in source table |
Why This Matters
This data clarifies that PDZ1i is a domain-selective tool with moderate affinity, making it suitable for studies where PDZ1-specific interrogation is required, whereas SYNTi may serve as a higher-affinity alternative lacking demonstrated domain exclusivity.
- [1] Table 1: Ligand binding affinities for MDA-9/Syntenin PDZ domains. Biomolecules. 2024;14(10):1287. View Source
- [2] Das SK, et al. Dual Targeting of the PDZ1 and PDZ2 Domains of MDA-9/Syntenin Inhibits Melanoma Metastasis. Mol Cancer Ther. 2023;22(10):1115-1129. View Source
